Cas no 1094530-08-1 (3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one)

3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a versatile intermediate in organic synthesis, particularly valuable for its functionalized dihydropyridine scaffold. The presence of both a chloroalkyl group and a ketone moiety enables diverse reactivity, making it suitable for further derivatization in pharmaceutical and agrochemical applications. Its structural features facilitate nucleophilic substitution and condensation reactions, offering flexibility in constructing complex heterocyclic systems. The compound's stability under standard handling conditions ensures reliable performance in multi-step syntheses. Researchers favor this intermediate for its balanced reactivity profile, which supports efficient transformations while minimizing unwanted side reactions. Its utility is further enhanced by compatibility with common purification techniques, ensuring high-purity yields for downstream applications.
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one structure
1094530-08-1 structure
Product name:3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
CAS No:1094530-08-1
MF:C14H16ClNO
MW:249.735942840576
CID:5735315
PubChem ID:43168030

3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • starbld0011848
    • 1094530-08-1
    • 3-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one
    • AKOS009361920
    • 3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
    • F1907-8658
    • 1-Propanone, 3-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-
    • Inchi: 1S/C14H16ClNO/c15-9-6-14(17)16-10-7-13(8-11-16)12-4-2-1-3-5-12/h1-5,7H,6,8-11H2
    • InChI Key: JNNWSWLMAIPERH-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=CC=C2)=CC1)(=O)CCCl

Computed Properties

  • Exact Mass: 249.0920418g/mol
  • Monoisotopic Mass: 249.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Predicted)
  • Boiling Point: 412.1±45.0 °C(Predicted)
  • pka: -1.15±0.40(Predicted)

3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-8658-5g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8658-2.5g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8658-0.5g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
0.5g
$627.0 2023-09-07
TRC
C228506-1g
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1
1g
$ 570.00 2022-04-01
Life Chemicals
F1907-8658-0.25g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8658-1g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
1g
$660.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617436-250mg
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 98%
250mg
¥7434.00 2024-08-09
TRC
C228506-500mg
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1
500mg
$ 365.00 2022-04-01
TRC
C228506-100mg
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-8658-10g
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
1094530-08-1 95%+
10g
$3034.0 2023-09-07

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